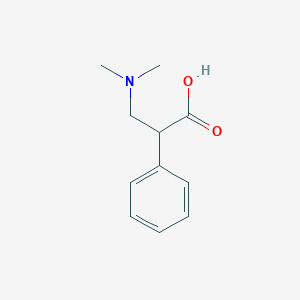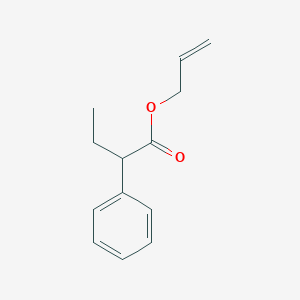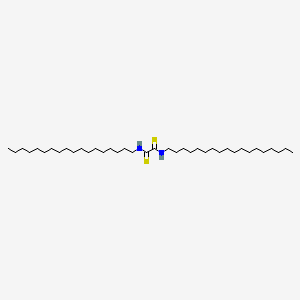![molecular formula C20H24O4 B14736044 {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid CAS No. 6737-97-9](/img/structure/B14736044.png)
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a hydroxyphenyl hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl hexane intermediate. This intermediate can be synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The final step involves the esterification of the hydroxyphenyl hexane with phenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in its binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl moiety but lacks the hexane chain and phenoxyacetic acid group.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the hydroxyphenyl hexane chain.
Hexylphenol derivatives: Similar in structure but differ in the specific functional groups attached.
Uniqueness
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is unique due to its combination of a hydroxyphenyl hexane chain and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
6737-97-9 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-[4-(4-hydroxyphenyl)hexan-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,22,23) |
InChI Key |
HBEAVNCNECSJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
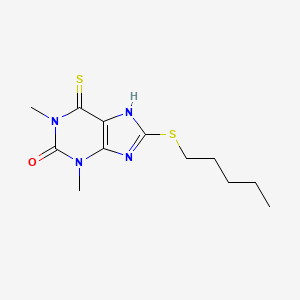
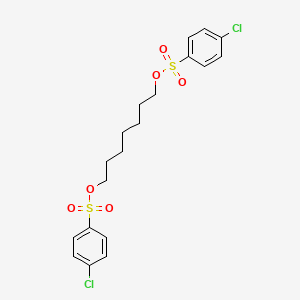
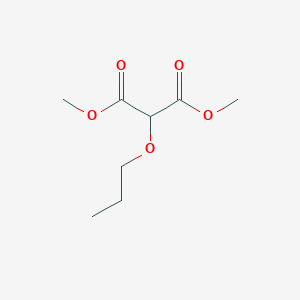
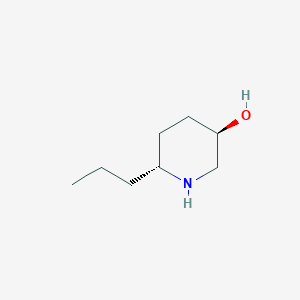
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
